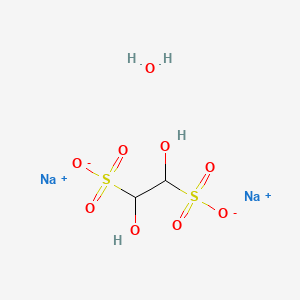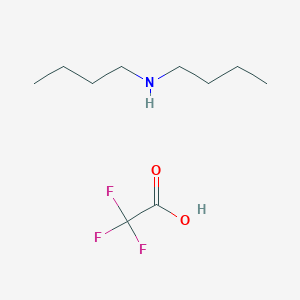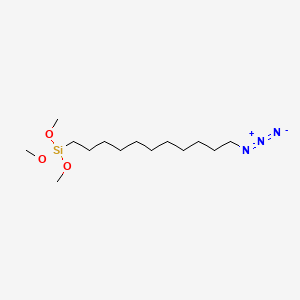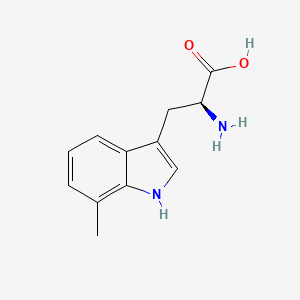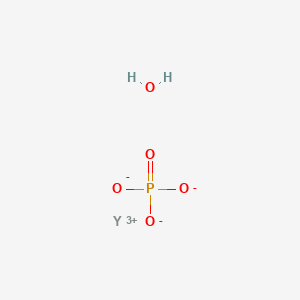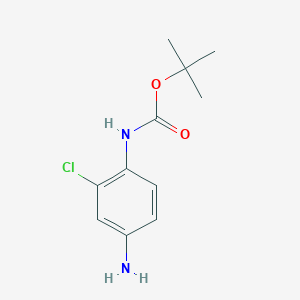![molecular formula C16H18F6NP B3028879 1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate CAS No. 372081-65-7](/img/structure/B3028879.png)
1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate
描述
1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate is an organic compound with the molecular formula C16H18F6NP. It is known for its applications in various scientific fields, including chemistry, biology, and materials science. The compound is characterized by its unique structure, which includes a benzo[e]indolium core substituted with four methyl groups and a hexafluorophosphate counterion .
作用机制
Target of Action
Similar compounds have been known to targetmitochondria . The role of mitochondria is crucial in cellular respiration and energy production.
Mode of Action
Organic molecules with similar structures often possess donor-acceptor groups attached to an aromatic ring system that increases charge transfer through π-electron delocalization .
Result of Action
Similar compounds have been known to exhibit large macroscopic nonlinearity .
Action Environment
It is generally recommended to store similar compounds under inert gas and at a temperature of 2 - 8 °c .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate typically involves the alkylation of benzo[e]indole with methylating agents. One common method includes the reaction of benzo[e]indole with methyl iodide in the presence of a base such as potassium carbonate. The resulting tetramethylated product is then treated with hexafluorophosphoric acid to yield the hexafluorophosphate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The methyl groups and the indolium core can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid structures, while reduction can produce various hydrogenated derivatives .
科学研究应用
1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the development of fluorescent probes for imaging biological processes and structures.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
相似化合物的比较
Similar Compounds
1,1,2,3-Tetramethyl-1H-benzo[e]indolium Iodide: Similar in structure but with an iodide counterion instead of hexafluorophosphate.
1,1,2-Trimethyl-1H-benzo[e]indole: Lacks one methyl group compared to 1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate.
1,1,2,3-Tetramethyl-1H-benzo[e]indolium Chloride: Similar structure with a chloride counterion
Uniqueness
This compound is unique due to its hexafluorophosphate counterion, which provides enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in applications requiring high solubility and stability, such as in organic electronics and biological imaging .
属性
IUPAC Name |
1,1,2,3-tetramethylbenzo[e]indol-3-ium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N.F6P/c1-11-16(2,3)15-13-8-6-5-7-12(13)9-10-14(15)17(11)4;1-7(2,3,4,5)6/h5-10H,1-4H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEJDMPKHNFDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)C.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F6NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372081-65-7 | |
| Record name | 1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


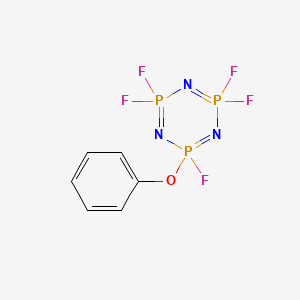
![2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione](/img/structure/B3028797.png)
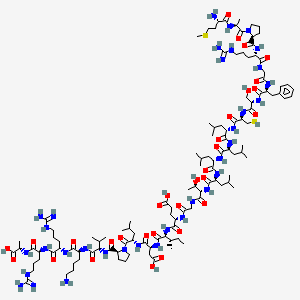
![Ethyl oxo[(2-oxopropyl)amino]acetate](/img/structure/B3028799.png)


